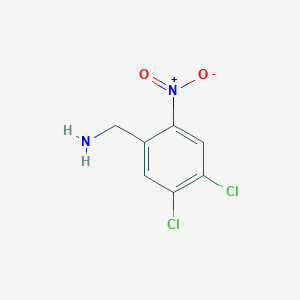

(4,5-Dichloro-2-nitrophenyl)methanamine

Description

(4,5-Dichloro-2-nitrophenyl)methanamine is a substituted aromatic amine featuring a benzene ring with chlorine atoms at positions 4 and 5, a nitro group at position 2, and a methanamine (-CH2NH2) substituent.

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

(4,5-dichloro-2-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H,3,10H2 |

InChI Key |

MYUNEQNRJXXSLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CN |

Origin of Product |

United States |

Scientific Research Applications

Drug Synthesis Intermediates

(4,5-Dichloro-2-nitrophenyl)methanamine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its biological activity makes it a valuable precursor in drug development. For example, it has been used in the synthesis of Triclabendazole, an anthelmintic drug effective against liver flukes. The synthesis involves condensing this compound with 2,3-dichlorophenol to yield active pharmaceutical ingredients (APIs) .

Research has indicated that this compound exhibits interactions with cellular components, potentially disrupting normal biochemical pathways. Studies focusing on its effects on proteins and nucleic acids are crucial for assessing its safety and efficacy in pharmaceutical applications .

Dyes and Pigments

The compound serves as a precursor in the production of various dyes and pigments due to its unique chemical structure. It can be utilized in synthesizing colored compounds that find applications in textiles and coatings.

Case Study 1: Anticancer Properties

A study examined the potential anticancer properties of derivatives of this compound. Compounds synthesized from this base showed moderate to strong activity against pancreatic cancer cell lines (PACA2) and lung carcinoma cell lines (A549). The research highlighted the importance of structural modifications to enhance biological activity .

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis pathways of this compound emphasized regioselectivity and yield optimization to ensure high-purity products. These studies are critical for developing reliable synthetic routes for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural similarities to (4,5-Dichloro-2-nitrophenyl)methanamine, differing primarily in substituent positions, functional groups, or molecular complexity. Key differences and implications are summarized below:

Table 1: Structural and Molecular Comparison

Substituent Position and Electronic Effects

- Chlorine vs. Methyl Groups : The target compound’s 4,5-dichloro substitution enhances lipophilicity and electron-withdrawing effects compared to methyl-substituted analogs like (3-Methyl-4-nitrophenyl)methanamine hydrochloride . Chlorine’s larger atomic size may also introduce steric hindrance.

- Nitro Group Position : The 2-nitro group in the target compound creates a meta-directing electronic environment, whereas compounds with nitro at position 4 (e.g., N,N-Dimethyl-1-(4-nitrophenyl)methanamine ) exhibit para-directed reactivity.

Functional Group Variations

- Difluoromethoxy Addition : The difluoromethoxy group in [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine increases metabolic stability and lipophilicity relative to the target compound’s simpler methanamine group.

- Complexity in Poly-Substituted Analogs: N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine demonstrates how additional nitro and ether groups expand molecular weight and complexity, likely reducing solubility but enhancing electron-deficient character.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4,5-Dichloro-2-nitrophenyl)methanamine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, intermediates like 4,5-dichloro-2-nitrobenzyl chloride can be reacted with ammonia under controlled conditions. Yield optimization involves adjusting reaction temperature (e.g., reflux in ethanol at 80°C), using catalysts like Pd/C for nitro-group reduction, and purification via column chromatography with ethyl acetate/hexane gradients. Contaminants such as unreacted nitro precursors should be monitored via TLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d resolve aromatic protons (δ 7.8–8.2 ppm) and the methanamine CH group (δ 3.4–3.7 ppm).

- IR : Confirm NH stretching (3350–3450 cm) and NO symmetric/asymmetric vibrations (1520–1350 cm).

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (e.g., Å, Å) validate molecular geometry and Cl/NO substituent orientations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound derivatives?

- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, temperature) or analytical methods. For example, discrepancies in nitro-group reduction efficiency can be addressed by:

- Comparing catalytic hydrogenation (H, Pd/C) vs. chemical reduction (SnCl, HCl).

- Validating results via HPLC-MS to track byproducts (e.g., dechlorinated intermediates).

- Standardizing reaction protocols across labs to isolate variables like moisture sensitivity .

Q. What strategies are effective for designing novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Functional Group Modification : Replace the methanamine group with acyl or sulfonamide moieties to alter polarity and binding affinity.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of substituents on nitro-group reactivity.

- Structure-Activity Relationships (SAR) : Test derivatives against target enzymes (e.g., nitroreductases) to correlate Cl/NO positions with inhibition constants (K) .

Q. How should researchers handle conflicting crystallographic data for halogenated nitroaromatic compounds?

- Methodological Answer :

- Cross-validate using multiple diffraction datasets (e.g., synchrotron vs. lab-source X-ray).

- Refine models with software like SHELXL, focusing on thermal displacement parameters for Cl and N atoms.

- Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) to identify outliers .

Experimental Design & Data Analysis

Q. What controls are critical when assessing the photostability of this compound in UV-Vis studies?

- Methodological Answer :

- Use quartz cuvettes to avoid UV absorption by glass.

- Include dark controls to differentiate thermal vs. photolytic degradation.

- Monitor NO → NO conversion via absorbance at 370 nm and validate with GC-MS for gaseous byproducts .

Q. How can researchers mitigate interference from dechlorination byproducts in kinetic studies?

- Methodological Answer :

- Employ ion chromatography (IC) to quantify Cl release rates.

- Use deuterated solvents (e.g., DO) in NMR to distinguish solvent peaks from degradation signals.

- Optimize quenching methods (e.g., rapid cooling to -20°C) to halt reactions at precise timepoints .

Applications in Advanced Research

Q. What role does this compound play in synthesizing coordination polymers or MOFs?

- Methodological Answer : The nitro and amine groups act as ligands for metal ions (e.g., Cu, Zn). Synthesis involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.